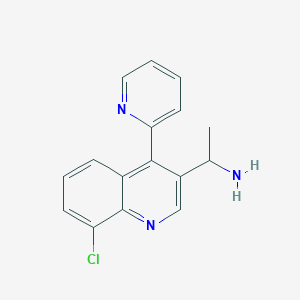
1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine is a heterocyclic compound that features a quinoline core substituted with a chloro group and a pyridinyl moiety
準備方法
The synthesis of 1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Pyridinyl Moiety: The pyridinyl group can be introduced via a Suzuki coupling reaction, using a palladium catalyst and a boronic acid derivative.
Formation of the Ethanamine Side Chain:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for scalability.
化学反応の分析
1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles such as amines or thiols, resulting in the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
科学的研究の応用
1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new ligands for catalysis.
Biology: The compound has potential as a fluorescent probe for biological imaging due to its quinoline core, which exhibits strong fluorescence.
Medicine: It is investigated for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit topoisomerase enzymes.
Industry: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用機序
The mechanism by which 1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine exerts its effects involves interactions with various molecular targets:
DNA Intercalation: The planar structure of the quinoline core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with specific receptors or kinases, affecting cellular processes such as proliferation and differentiation.
類似化合物との比較
1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as anti-malarial agents, share the quinoline core but differ in their substituents and biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins, contain the pyridine ring but have different functional groups and roles in metabolism.
Heterocyclic Amines: Compounds like 2-aminopyridine and 4-aminopyridine, which are used in pharmaceuticals and as intermediates in organic synthesis, have similar amine functionalities but differ in their ring structures and applications.
The uniqueness of this compound lies in its combination of the quinoline and pyridine moieties, along with the chloro and ethanamine substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C16H14ClN3 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
1-(8-chloro-4-pyridin-2-ylquinolin-3-yl)ethanamine |
InChI |
InChI=1S/C16H14ClN3/c1-10(18)12-9-20-16-11(5-4-6-13(16)17)15(12)14-7-2-3-8-19-14/h2-10H,18H2,1H3 |
InChIキー |
FVSJXUOALDAIPL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C2C(=C1C3=CC=CC=N3)C=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
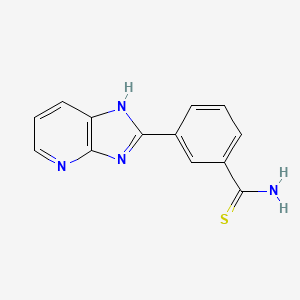
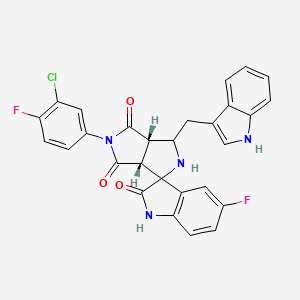
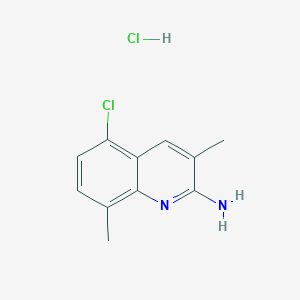

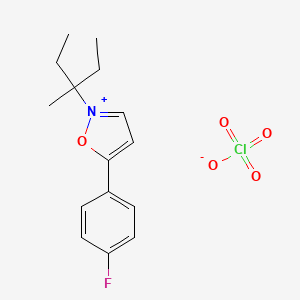
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)

![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)
![1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12637801.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate](/img/structure/B12637803.png)
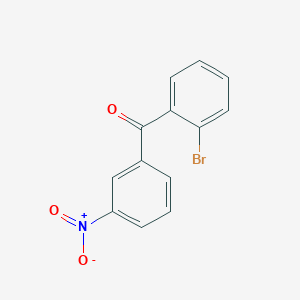
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-](/img/structure/B12637806.png)
